N'-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-(9-oxo-9,10-dihydroacridin-10-YL)acetohydrazide
Description
N’-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-(9-oxo-9,10-dihydroacridin-10-YL)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a chloro-hydroxyphenyl group and an acridinyl acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-15-9-10-20(27)14(11-15)12-24-25-21(28)13-26-18-7-3-1-5-16(18)22(29)17-6-2-4-8-19(17)26/h1-12,27H,13H2,(H,25,28)/b24-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIYVNMTFKLRFF-WYMPLXKRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=C(C=CC(=C4)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=C(C=CC(=C4)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-(9-oxo-9,10-dihydroacridin-10-YL)acetohydrazide typically involves a multi-step process:
Preparation of Acetohydrazide: This step involves the reaction of hydrazine hydrate with acetic anhydride to form acetohydrazide.
Formation of the Final Compound: The acetohydrazide is then reacted with 5-chloro-2-hydroxybenzaldehyde and 9-oxo-9,10-dihydroacridine in the presence of a suitable solvent, such as methanol, under reflux conditions.
Chemical Reactions Analysis
N’-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-(9-oxo-9,10-dihydroacridin-10-YL)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in the study of molecular interactions and reaction mechanisms.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-(9-oxo-9,10-dihydroacridin-10-YL)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to bacterial cell walls, disrupting their integrity and leading to antibacterial effects. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
N’-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-(9-oxo-9,10-dihydroacridin-10-YL)acetohydrazide can be compared with similar compounds such as:
N-(5-Chloro-2-hydroxyphenyl)acetamide: This compound shares the chloro-hydroxyphenyl group but lacks the acridinyl acetohydrazide moiety, making it less complex.
N’-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]acetohydrazide: This compound is structurally similar but does not contain the acridinyl group, which may affect its biological activity.
The uniqueness of N’-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-(9-oxo-9,10-dihydroacridin-10-YL)acetohydrazide lies in its combined structural features, which contribute to its diverse applications and potential therapeutic benefits.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
